molecular formula C12H22N2O2S B6895992 (4-Methylmorpholin-2-yl)-(2-propyl-1,3-thiazolidin-3-yl)methanone

(4-Methylmorpholin-2-yl)-(2-propyl-1,3-thiazolidin-3-yl)methanone

Cat. No.: B6895992
M. Wt: 258.38 g/mol
InChI Key: PQGOBBIVOVHVBK-UHFFFAOYSA-N
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Description

(4-Methylmorpholin-2-yl)-(2-propyl-1,3-thiazolidin-3-yl)methanone is a complex organic compound that features a morpholine ring substituted with a methyl group and a thiazolidine ring substituted with a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylmorpholin-2-yl)-(2-propyl-1,3-thiazolidin-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the formation of the morpholine and thiazolidine rings separately, followed by their coupling through a methanone linkage. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for monitoring and adjusting reaction parameters is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(4-Methylmorpholin-2-yl)-(2-propyl-1,3-thiazolidin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-Methylmorpholin-2-yl)-(2-propyl-1,3-thiazolidin-3-yl)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: It can be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (4-Methylmorpholin-2-yl)-(2-propyl-1,3-thiazolidin-3-yl)methanone involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other morpholine and thiazolidine derivatives, such as:

  • (4-Methylmorpholin-2-yl)-(2-ethyl-1,3-thiazolidin-3-yl)methanone
  • (4-Ethylmorpholin-2-yl)-(2-propyl-1,3-thiazolidin-3-yl)methanone

Uniqueness

What sets (4-Methylmorpholin-2-yl)-(2-propyl-1,3-thiazolidin-3-yl)methanone apart is its specific substitution pattern, which can confer unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

(4-methylmorpholin-2-yl)-(2-propyl-1,3-thiazolidin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2S/c1-3-4-11-14(6-8-17-11)12(15)10-9-13(2)5-7-16-10/h10-11H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGOBBIVOVHVBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1N(CCS1)C(=O)C2CN(CCO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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